molecular formula C7H13N3O3S B7800316 Oxamyl CAS No. 32817-80-4

Oxamyl

Cat. No.: B7800316
CAS No.: 32817-80-4
M. Wt: 219.26 g/mol
InChI Key: KZAUOCCYDRDERY-UITAMQMPSA-N
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Description

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998)
This compound is a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide, an antinematodal drug and an agrochemical. It is functionally related to a methylcarbamic acid.
This compound is a synthetic carbamate ester compound, acetylcholinesterase inhibitor, and neurotoxicant that is used as a pesticide. It is characterized as a colorless or white crystalline solid with a slight sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.

Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/

Properties

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate
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InChI

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5-
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InChI Key

KZAUOCCYDRDERY-UITAMQMPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC
Source PubChem
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Isomeric SMILES

CNC(=O)O/N=C(/C(=O)N(C)C)\SC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3S
Record name OXAMYL
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DSSTOX Substance ID

DTXSID10860293
Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Molecular Weight

219.26 g/mol
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Physical Description

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB]
Record name OXAMYL
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Boiling Point

Decomposes on distillation
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Solubility

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C
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Density

0.97 g/cu cm @ 25 °C
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Vapor Pressure

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C
Record name OXAMYL
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
Record name OXAMYL
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4
Record name OXAMYL
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Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Melting Point

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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